3-Methoxy-4-(prop-2-ynyloxy)benzoic acid
Overview
Description
3-Methoxy-4-(prop-2-ynyloxy)benzoic acid is an organic compound with the molecular formula C11H10O4 and a molecular weight of 206.2 g/mol . This compound is characterized by the presence of a methoxy group at the 3-position and a prop-2-ynyloxy group at the 4-position of the benzoic acid core. It is primarily used in research settings and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid typically involves the alkylation of 3-methoxy-4-hydroxybenzoic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the prop-2-ynyloxy group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-(prop-2-ynyloxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy and prop-2-ynyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) in aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
3-Methoxy-4-(prop-2-ynyloxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research into potential therapeutic applications, such as anti-inflammatory or anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-(prop-2-ynyloxy)benzoic acid involves its interaction with specific molecular targets. The prop-2-ynyloxy group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property makes it useful in bioconjugation and labeling studies. Additionally, the methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-hydroxybenzoic acid: Lacks the prop-2-ynyloxy group, making it less versatile in click chemistry applications.
4-(Prop-2-ynyloxy)benzoic acid: Lacks the methoxy group, which can affect its electronic properties and reactivity.
3-Methoxybenzoic acid: Lacks both the prop-2-ynyloxy and hydroxy groups, limiting its utility in synthetic and biological applications.
Uniqueness
3-Methoxy-4-(prop-2-ynyloxy)benzoic acid is unique due to the presence of both the methoxy and prop-2-ynyloxy groups. This combination allows for a wide range of chemical modifications and applications, particularly in click chemistry and bioconjugation studies .
Properties
IUPAC Name |
3-methoxy-4-prop-2-ynoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-3-6-15-9-5-4-8(11(12)13)7-10(9)14-2/h1,4-5,7H,6H2,2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBULVBEPSHSEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00519501 | |
Record name | 3-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00519501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85680-64-4 | |
Record name | 3-Methoxy-4-[(prop-2-yn-1-yl)oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00519501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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